molecular formula C15H20N4O2 B5179146 N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide

Numéro de catalogue B5179146
Poids moléculaire: 288.34 g/mol
Clé InChI: IDRQYKGQCFQOFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. DMXAA is a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a crucial role in the immune response against cancer cells.

Mécanisme D'action

The mechanism of action of DMXAA involves the activation of the TNF-α pathway. DMXAA binds to the vascular endothelial growth factor receptor 2 (VEGFR2) on endothelial cells, leading to the release of TNF-α from macrophages and other immune cells. TNF-α then induces apoptosis in tumor cells and disrupts the tumor vasculature, leading to tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to induce a range of biochemical and physiological effects in preclinical studies. These include the induction of TNF-α, the disruption of tumor vasculature, the enhancement of immune response against cancer cells, and the inhibition of angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-characterized drug for use in lab experiments. However, DMXAA has several limitations as well. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing.

Orientations Futures

There are several future directions for the study of DMXAA. One direction is the development of more effective formulations of DMXAA that improve its solubility and pharmacokinetic properties. Another direction is the development of combination therapies that enhance the efficacy of DMXAA in cancer treatment. Finally, the role of DMXAA in the immune response against cancer cells needs to be further elucidated, as this may have important implications for the development of immunotherapy strategies.

Méthodes De Synthèse

DMXAA can be synthesized using a multistep process involving the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with propylamine, followed by the reaction of the resulting propylisoxazole with 6-chloronicotinamide and methylamine. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor regression and enhance the efficacy of chemotherapy and radiotherapy. DMXAA has also been shown to enhance the immune response against cancer cells, leading to increased tumor cell death.

Propriétés

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-13(11(2)21-19-10)5-4-8-17-15(20)12-6-7-14(16-3)18-9-12/h6-7,9H,4-5,8H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQYKGQCFQOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.